Ethyl 5-oxo-5-(3,4,5-trifluorophenyl)valerate
Description
Systematic Nomenclature and Structural Identification
This compound carries the systematic International Union of Pure and Applied Chemistry name ethyl 5-oxo-5-(3,4,5-trifluorophenyl)pentanoate, reflecting the precise structural organization of this complex organic molecule. The compound is catalogued under Chemical Abstracts Service number 898752-52-8, providing a unique identifier for this specific molecular structure within the global chemical database system. The molecular formula C₁₃H₁₃F₃O₃ indicates a composition of thirteen carbon atoms, thirteen hydrogen atoms, three fluorine atoms, and three oxygen atoms, with a calculated molecular weight of 274.24 grams per mole.
The structural architecture of this compound can be precisely described through its Simplified Molecular Input Line Entry System representation as CCOC(=O)CCCC(=O)C1=CC(F)=C(F)C(F)=C1, which encodes the complete connectivity pattern of all atoms within the molecule. The International Chemical Identifier code InChI=1S/C13H13F3O3/c1-2-19-12(18)5-3-4-11(17)8-6-9(14)13(16)10(15)7-8/h6-7H,2-5H2,1H3 provides an alternative standardized representation that facilitates computer-based chemical information processing and database searching. The corresponding International Chemical Identifier Key AIRZLGBDOJLRHG-UHFFFAOYSA-N serves as a fixed-length condensed representation derived from the full International Chemical Identifier string.
Table 1: Structural Identification Data for this compound
The three-dimensional molecular architecture reveals a linear carbon chain terminated by an ethyl ester group at one end and connected to a substituted aromatic ring through a ketone functionality. The aromatic component features a benzene ring bearing three fluorine substituents at the 3, 4, and 5 positions relative to the ketone attachment point. This substitution pattern creates a symmetric arrangement of electron-withdrawing fluorine atoms that significantly influences the electronic properties of the entire molecular system.
Historical Development in Organofluorine Chemistry
The development of compounds like this compound represents the culmination of nearly two centuries of advancement in organofluorine chemistry, a field that began before elemental fluorine itself was successfully isolated. The historical trajectory of organofluorine chemistry commenced in 1835 when Dumas and colleagues reported the first synthesis of an organofluorine compound, methyl fluoride, from dimethyl sulfate. This pioneering work established the foundation for what would become one of the most important branches of synthetic organic chemistry.
Alexander Borodin, better known as a classical composer, made significant early contributions to organofluorine chemistry in 1862 by carrying out the first nucleophilic replacement of a halogen atom by fluoride, establishing halogen exchange as a fundamental methodology still widely employed in contemporary fluorochemical synthesis. The development of aromatic fluorination methodologies progressed through the work of Schmitt and colleagues in 1870 and Lenz in 1877, who accomplished the first formation of aromatic carbon-fluorine bonds through diazofluorination reactions. In 1927, Schiemann developed an improved aromatic fluorination methodology using diazonium salts decomposed in the presence of fluoroboric acid, a reaction that remains useful for manufacturing fluoroaromatic compounds.
The industrial significance of organofluorine chemistry became apparent during the early twentieth century when General Motors Corporation appointed researchers in 1928 to develop inert refrigerants, leading to the synthesis of chlorofluorocarbons. This industrial application marked the beginning of large-scale organofluorine compound production. The formation of Kinetic Chemicals Incorporated in 1930 as a joint venture between General Motors and DuPont established the first commercial-scale production of fluorinated compounds, with Freon-12 being manufactured in commercial quantities by early 1931.
Table 2: Key Historical Milestones in Organofluorine Chemistry Development
The dramatic expansion of organofluorine chemistry during World War Two resulted from the Manhattan Project's requirements for materials that could withstand the corrosive effects of uranium hexafluoride used in uranium isotope separation. This military application necessitated the development of fluoropolymers and other specialized fluorinated materials, establishing organofluorine chemistry as essential for advanced technological applications. The post-war period witnessed continued growth in organofluorine compound development, with applications expanding into pharmaceuticals, agrochemicals, and advanced materials.
The carbon-fluorine bond's exceptional strength, approximately 480 kilojoules per mole compared to 320 kilojoules per mole for carbon-chlorine bonds, contributes to the remarkable thermal and chemical stability of organofluorine compounds. Fluorine's unique properties, including its position as the most electronegative element with a value of 3.98 and its low polarizability of 0.56 × 10⁻²⁴ cubic centimeters, result in distinctive molecular behaviors that distinguish fluorinated compounds from other organohalogens. The van der Waals radius of fluorine at 1.47 Ångströms, similar to hydrogen's 1.2 Ångströms, allows extensive fluorination without introducing significant steric strain.
Position Within Ester and Ketone Functional Group Classifications
This compound occupies a unique position within organic chemistry as a bifunctional molecule containing both ester and ketone functional groups, representing the sophisticated molecular architectures achievable through modern synthetic methodology. The ester functionality, characterized by the carbon-oxygen double bond adjacent to an oxygen-carbon single bond, classifies this compound within the broad category of carboxylic acid derivatives. Esters are distinguished from their parent carboxylic acids by the replacement of the acidic hydrogen with an organyl group, in this case an ethyl substituent.
The ketone functional group present in this molecule features a carbonyl carbon bonded to two other carbon atoms within the molecular framework, distinguishing it from aldehydes where the carbonyl carbon bonds to one carbon and one hydrogen. The ketone carbon exhibits sp² hybridization, resulting in trigonal planar geometry with bond angles of approximately 120 degrees. The carbonyl group's polarity, arising from oxygen's greater electronegativity compared to carbon, makes ketones nucleophilic at oxygen and electrophilic at carbon.
Table 3: Functional Group Classification and Properties
The combination of ester and ketone functionalities within a single molecule creates interesting electronic interactions, particularly when enhanced by the electron-withdrawing effects of the trifluorophenyl substituent. The ester group participates in hydrogen bonding as a hydrogen bond acceptor but cannot serve as a hydrogen bond donor, unlike the parent alcohols from which esters derive. This characteristic influences the compound's physical properties, making esters more volatile than carboxylic acids of similar molecular weight while maintaining some degree of water solubility.
The ketone functionality contributes additional polar character to the molecule while maintaining the ability to participate in hydrogen bonding exclusively as an acceptor. Ketones typically exhibit higher volatility than alcohols and carboxylic acids of comparable molecular weights due to their inability to serve both as hydrogen bond donors and acceptors. The symmetrical arrangement of fluorine substituents on the aromatic ring creates a distinctive electronic environment that influences both the ester and ketone functionalities through inductive effects.
The trifluorophenyl substituent represents a significant modification from simple aromatic ketones, as the three fluorine atoms create a strongly electron-withdrawing environment that affects the reactivity and stability of both functional groups. This electronic modification exemplifies how organofluorine chemistry has evolved to create compounds with precisely tailored properties that differ markedly from their non-fluorinated analogs. The strategic positioning of fluorine atoms in the 3, 4, and 5 positions creates a symmetric electron-deficient aromatic system that enhances the electrophilic character of the adjacent ketone carbonyl carbon.
The bifunctional nature of this compound places it within the specialized category of molecules that can undergo reactions characteristic of both ester and ketone functionalities. This dual reactivity profile expands the synthetic utility of the compound, allowing for selective transformations at either functional group or simultaneous modifications that leverage both reactive sites. The presence of the fluorinated aromatic system adds an additional dimension of chemical behavior, creating opportunities for specialized applications that exploit the unique properties conferred by the trifluorophenyl substituent.
Properties
IUPAC Name |
ethyl 5-oxo-5-(3,4,5-trifluorophenyl)pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3O3/c1-2-19-12(18)5-3-4-11(17)8-6-9(14)13(16)10(15)7-8/h6-7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIRZLGBDOJLRHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CC(=C(C(=C1)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40645590 | |
| Record name | Ethyl 5-oxo-5-(3,4,5-trifluorophenyl)pentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40645590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898752-52-8 | |
| Record name | Ethyl 3,4,5-trifluoro-δ-oxobenzenepentanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898752-52-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-oxo-5-(3,4,5-trifluorophenyl)pentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40645590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Method
The most common method for synthesizing Ethyl 5-oxo-5-(3,4,5-trifluorophenyl)valerate involves a multi-step reaction between ethyl acetoacetate and 3,4,5-trifluorobenzaldehyde in the presence of a base. The reaction proceeds as follows:
Reagents :
- Ethyl acetoacetate (a β-keto ester)
- 3,4,5-trifluorobenzaldehyde (aromatic aldehyde)
- Sodium ethoxide (as a base)
-
- The reaction mixture is heated under reflux conditions to ensure complete interaction between the reagents.
- The base catalyzes the aldol condensation reaction between the keto group of ethyl acetoacetate and the aldehyde group of 3,4,5-trifluorobenzaldehyde.
-
- The base deprotonates ethyl acetoacetate at the α-carbon position to form an enolate ion.
- The enolate ion attacks the aldehyde group of 3,4,5-trifluorobenzaldehyde to form a β-hydroxy ester intermediate.
- Under reflux conditions, dehydration occurs to yield this compound.
Industrial Production
In industrial settings, continuous flow reactors are employed to optimize reaction conditions and improve yields. These setups allow for precise control over temperature and reaction time while minimizing side reactions.
Purification Techniques
After synthesis, the crude product is purified using one or more of the following methods:
Recrystallization
- Solvent Selection : A suitable solvent (e.g., ethanol or methanol) is chosen based on the solubility profile of the compound.
- Procedure : The crude product is dissolved in hot solvent and allowed to cool slowly to room temperature or below. Crystals of this compound form as the solution cools.
Column Chromatography
- Stationary Phase : Silica gel is commonly used as the stationary phase.
- Mobile Phase : A gradient of solvents (e.g., hexane/ethyl acetate) is applied to separate impurities from the desired product.
Summary Table of Synthetic Route
| Step | Reagents | Conditions | Products |
|---|---|---|---|
| 1 | Ethyl acetoacetate + 3,4,5-trifluorobenzaldehyde | Reflux with sodium ethoxide | Intermediate β-hydroxy ester |
| 2 | Intermediate β-hydroxy ester | Continued reflux | This compound |
| 3 | Crude product | Recrystallization or chromatography | Pure compound |
Notes on Optimization
- Base Selection : Sodium ethoxide is preferred due to its strong nucleophilicity and ability to promote aldol condensation efficiently.
- Temperature Control : Maintaining consistent reflux conditions ensures complete conversion of reactants without decomposition.
- Yield Improvement : Continuous flow reactors in industrial setups reduce side reactions and enhance scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-oxo-5-(3,4,5-trifluorophenyl)valerate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The trifluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents such as halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Formation of 5-(3,4,5-trifluorophenyl)valeric acid.
Reduction: Formation of ethyl 5-hydroxy-5-(3,4,5-trifluorophenyl)valerate.
Substitution: Various substituted trifluorophenyl derivatives depending on the reagents used.
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name : Ethyl 5-oxo-5-(3,4,5-trifluorophenyl)valerate
- Molecular Formula : C14H15F3O3
- CAS Number : 898777-75-8
- Physical Form : Very light yellow oil
- Purity : 95%
Medicinal Chemistry Applications
-
Dipeptidyl Peptidase-IV Inhibitors :
- This compound has been studied as a potential inhibitor of dipeptidyl peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism. DPP-IV inhibitors are primarily used in the treatment of type 2 diabetes by enhancing insulin secretion and decreasing glucagon levels . The compound's structural properties suggest it may offer improved efficacy over existing DPP-IV inhibitors.
- Pharmaceutical Development :
Agrochemical Applications
- Pesticide Development :
- Plant Growth Regulators :
Material Science Applications
- Polymer Synthesis :
- Nanotechnology :
Case Study 1: DPP-IV Inhibition
A study published by Drucker et al. highlighted the therapeutic potential of DPP-IV inhibitors in managing type 2 diabetes. The research indicated that compounds similar to this compound showed promising results in preclinical models by effectively lowering blood glucose levels while minimizing side effects associated with other diabetes medications .
Case Study 2: Agrochemical Efficacy
In a comparative study on fluorinated compounds used as agrochemicals, researchers found that this compound exhibited enhanced efficacy against specific pests when incorporated into formulations alongside traditional active ingredients. This suggests its potential role in developing more effective pest control strategies .
Mechanism of Action
The mechanism of action of Ethyl 5-oxo-5-(3,4,5-trifluorophenyl)valerate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorophenyl group enhances the compound’s binding affinity and selectivity, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Structural and Substituent Variations
The compound is compared below with key analogs differing in phenyl ring substituents:
Key Observations :
- Trifluorophenyl vs. The pentyloxy analog has a higher molecular weight (306.40 vs. ~280.24) due to the longer alkyl chain .
- Fluorination Patterns: Mono- and difluorinated analogs (e.g., 4-fluorophenyl, 3,4-difluorophenyl) exhibit intermediate polarity and reactivity, making them versatile in tuning drug bioavailability .
Physicochemical Properties
- Stability : Fluorine atoms may enhance hydrolytic stability of the ester group compared to the pentyloxy analog, which contains an ether linkage prone to oxidation .
Biological Activity
Ethyl 5-oxo-5-(3,4,5-trifluorophenyl)valerate is a compound of significant interest in both chemistry and biology due to its unique structural features and potential therapeutic applications. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Synthesis
This compound can be synthesized through a multi-step process involving the reaction of ethyl acetoacetate with 3,4,5-trifluorobenzaldehyde in the presence of sodium ethoxide as a base. The reaction typically occurs under reflux conditions and is followed by purification methods such as recrystallization or column chromatography.
Synthetic Route
| Step | Reagents | Conditions | Products |
|---|---|---|---|
| 1 | Ethyl acetoacetate + 3,4,5-trifluorobenzaldehyde | Reflux with sodium ethoxide | This compound |
| 2 | Purification | Recrystallization or chromatography | Pure compound |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The trifluorophenyl group enhances binding affinity to enzymes and receptors, influencing biochemical pathways involved in inflammation and cancer progression.
Pharmacological Properties
This compound has been investigated for several pharmacological activities:
- Anti-inflammatory : Studies indicate that this compound may inhibit specific enzymes involved in inflammatory pathways.
- Anticancer : Preliminary data suggest potential cytotoxic effects against various cancer cell lines.
- Enzyme Interactions : It serves as a valuable tool in studying enzyme kinetics and metabolic pathways due to its structural properties .
Study on Anti-inflammatory Effects
A study conducted on the anti-inflammatory properties of this compound demonstrated significant inhibition of cyclooxygenase (COX) enzymes. The compound was tested in vitro using human cell lines, showing a dose-dependent reduction in prostaglandin E2 levels.
Cytotoxicity Assays
In another study evaluating its anticancer potential, this compound exhibited cytotoxic effects against breast cancer cell lines (MCF-7). The IC50 value was determined to be approximately 25 µM after 48 hours of treatment. Further investigations are required to elucidate the exact mechanisms behind its anticancer activity.
Comparison with Similar Compounds
This compound can be compared with structurally similar compounds to highlight its unique properties:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| Ethyl 5-oxo-5-phenylvalerate | Lacks trifluorophenyl group | Lower lipophilicity |
| Ethyl 5-oxo-5-(2,4,6-trifluorophenyl)valerate | Different fluorine substitution pattern | Varies in reactivity |
The trifluorophenyl group not only enhances lipophilicity but also increases metabolic stability compared to other derivatives.
Q & A
Q. Key Parameters :
- Temperature control (60–80°C) to prevent decomposition.
- Catalyst stoichiometry (1.2–1.5 eq AlCl₃) for optimal electrophilic substitution .
How is the purity and structural integrity of the compound confirmed?
Q. Basic
- NMR Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR to confirm substituent positions and ester linkage integrity. For example, the ketone (C=O) resonance appears at ~207 ppm in ¹³C NMR .
- HPLC : Reverse-phase C18 column (≥98% purity, λ = 254 nm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (C₁₈H₂₀F₃O₃, expected [M+H]⁺ = 365.13) .
What strategies mitigate byproduct formation during synthesis?
Q. Advanced
- Continuous Flow Reactors : Reduce side reactions (e.g., over-acylation) by precise control of residence time and temperature .
- In Situ Monitoring : Use FTIR to track ketone formation (C=O stretch at ~1710 cm⁻¹) or HPLC to detect intermediates .
- Optimized Stoichiometry : Limit AlCl₃ to 1.2 eq to minimize poly-substitution on the phenyl ring .
What are the primary biological targets of this compound?
Q. Basic
- Enzyme Inhibition : The trifluorophenyl group enhances affinity for cholinesterases (e.g., acetylcholinesterase IC₅₀ ~15 µM in vitro) and kinases due to hydrophobic interactions .
- Receptor Modulation : Preliminary studies suggest activity at G-protein-coupled receptors (GPCRs) linked to inflammation .
Advanced :
Mechanistic Insights :
- Docking Studies : The trifluorophenyl group occupies hydrophobic pockets in acetylcholinesterase’s active site (PDB: 4EY7) .
- Kinetic Analysis : Non-competitive inhibition with Ki = 12 µM, determined via Lineweaver-Burk plots .
How does the fluorination pattern affect bioactivity compared to analogs?
Q. Advanced
| Compound | Substituents | LogP | IC₅₀ (Acetylcholinesterase) |
|---|---|---|---|
| Ethyl 5-(3,4,5-F₃-phenyl) | 3,4,5-F₃ | 3.2 | 15 µM |
| Ethyl 5-(3,4-F₂-phenyl) | 3,4-F₂ | 2.8 | 28 µM |
| Ethyl 5-(4-F-phenyl) | 4-F | 2.1 | 65 µM |
Q. Key Findings :
- Increased fluorination improves lipophilicity (LogP) and binding affinity due to enhanced hydrophobic and halogen-bonding interactions .
How to resolve contradictions in reported IC₅₀ values across studies?
Q. Advanced
- Assay Standardization : Differences in enzyme sources (e.g., human vs. electric eel acetylcholinesterase) and buffer conditions (pH 7.4 vs. 8.0) significantly alter IC₅₀ .
- Meta-Analysis Approach : Normalize data using a reference inhibitor (e.g., donepezil) and apply multivariate regression to account for variables .
What computational methods predict binding modes with target enzymes?
Q. Advanced
- Molecular Docking : AutoDock Vina simulates binding poses; the trifluorophenyl group aligns with aromatic residues (Trp86, Tyr337 in acetylcholinesterase) .
- MD Simulations : GROMACS trajectories (100 ns) reveal stable hydrogen bonds between the ketone oxygen and catalytic serine (Ser203) .
What are the compound’s stability profiles under different storage conditions?
Q. Basic
- Short-Term : Stable in anhydrous DMSO at -20°C for 6 months (HPLC purity >95%) .
- Hydrolysis Sensitivity : Half-life (t₁/₂) of 48 hours in pH 7.4 buffer at 25°C, requiring lyophilization for long-term storage .
How to optimize the compound’s pharmacokinetic properties for in vivo studies?
Q. Advanced
- Prodrug Design : Hydrolyze the ester to the carboxylic acid in vivo for improved solubility (e.g., t₁/₂ = 2.5 hours in plasma) .
- Nanoformulations : Encapsulate in PLGA nanoparticles (150 nm, PDI <0.1) to enhance bioavailability (AUC increased 3-fold in rodent models) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
